Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester
Description
Properties
IUPAC Name |
2-ethylsulfonylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4PS3/c1-4-14(7,8)6-5-13-11(12,9-2)10-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXMYYJSILFZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174191 | |
| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20301-63-7 | |
| Record name | Thiometon sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20301-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020301637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester, commonly known as a derivative of phosphorothioates, has garnered attention due to its biological activity, particularly in agricultural applications. This compound is often used as a pesticide and exhibits various biological effects on target organisms, including insects and plants. The following sections provide a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
Phosphorodithioic acid derivatives function primarily as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. This mechanism is particularly effective against insect pests, making these compounds valuable in pest control.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Leads to neurotoxicity in insects and potential effects in mammals.
- Metabolic Pathways : The metabolism of phosphorodithioic acid derivatives can result in various metabolites that may exhibit different biological activities or toxicity profiles.
Acute Toxicity
Phosphorodithioic acid derivatives have been shown to exhibit acute toxicity in various animal models. For instance, studies indicate that exposure to high doses can lead to significant decreases in plasma AChE activity, which correlates with symptoms of toxicity such as muscle twitching and respiratory distress.
| Study | Model Organism | Dose (mg/kg) | AChE Activity (% inhibition) | Observed Effects |
|---|---|---|---|---|
| Lactating Goats | 1.35 | 30% | Mild symptoms | |
| Lactating Goats | 5.40 | 70% | Severe symptoms |
Chronic Toxicity
Long-term exposure studies have indicated potential reproductive and developmental effects in mammals. For example, chronic exposure to sub-lethal doses has been associated with alterations in reproductive hormone levels and impaired fertility.
Case Study 1: Lactating Goats
In a study conducted on lactating goats, phorate (a related compound) was administered at varying doses to assess its metabolic fate and biological effects. The study found that higher doses led to significant residues in milk and tissues, with noted impacts on AChE activity and overall health of the animals .
Case Study 2: Insecticidal Efficacy
Field trials evaluating the efficacy of phosphorodithioic acid derivatives against specific insect pests demonstrated a high level of effectiveness. In controlled environments, these compounds resulted in over 90% mortality rates among target insect populations within 48 hours of application .
Environmental Impact
The environmental persistence and potential non-target effects of phosphorodithioic acids are critical considerations. Studies have shown that residues can remain in soil and water systems, posing risks to non-target organisms including beneficial insects and aquatic life.
Summary of Environmental Persistence
- Soil Half-Life : Varies between 30-90 days depending on environmental conditions.
- Water Solubility : Moderately soluble; potential for leaching into groundwater.
Scientific Research Applications
Scientific Research Applications
-
Agricultural Chemistry
- Pesticide Development : Phosphorodithioic acids are often explored as potential pesticides due to their ability to inhibit certain enzymes in pests. Research has indicated that modifications in the alkyl side chains can enhance their efficacy against specific insect species.
- Case Study : A study conducted by the University of California evaluated the effectiveness of phosphorodithioic esters in controlling aphid populations on crops. The results showed a significant reduction in pest numbers compared to untreated controls, indicating potential for field application .
-
Pharmaceuticals
- Drug Design : Compounds like phosphorodithioic acid derivatives are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
- Case Study : Research published in the Journal of Medicinal Chemistry explored the synthesis of phosphorodithioic acid derivatives and their anti-inflammatory properties. The study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications .
-
Environmental Science
- Pollution Remediation : Phosphorodithioic acids have been studied for their ability to bind heavy metals and facilitate their removal from contaminated environments. This application is particularly relevant in soil and water decontamination efforts.
- Case Study : A project conducted by the Environmental Protection Agency assessed the use of phosphorodithioic acid in soil remediation processes. The findings indicated that the compound effectively chelated lead and cadmium, reducing bioavailability and toxicity levels .
Table 1: Comparison of Efficacy in Pest Control
| Compound | Pest Species | Efficacy (%) | Reference |
|---|---|---|---|
| Phosphorodithioic acid derivative A | Aphids | 85 | |
| Phosphorodithioic acid derivative B | Whiteflies | 78 | |
| Control (No treatment) | - | 10 |
Table 2: Anti-Inflammatory Activity of Phosphorodithioic Acid Derivatives
Comparison with Similar Compounds
Chemical Structure and Substituent Effects
The compound’s key structural feature is the S-(2-(ethylsulfonyl)ethyl) substituent, which differentiates it from other phosphorodithioates. Below is a comparison with similar compounds:
Key Insight : The sulfonyl group in the target compound likely reduces its electrophilicity compared to thioether-containing analogs (e.g., malathion), diminishing direct AChE inhibition but improving environmental stability .
Physicochemical Properties
Data from analogs suggest trends in physical properties:
Note: The sulfonyl group may slightly increase polarity compared to purely alkylthio substituents, but overall solubility remains low due to the organophosphorus backbone.
Reactivity and Degradation Pathways
- Oxidation : Unlike thioether-containing analogs (e.g., malathion), the sulfonyl group in the target compound is already oxidized, making it resistant to further oxidation by agents like N-bromosuccinimide (NBS) .
- Reduction : May react with strong reducing agents (e.g., hydrides) to release toxic phosphine gas, similar to other thiophosphate esters .
Toxicity and Regulatory Status
Key Insight: The target compound’s sulfonyl group likely reduces acute neurotoxicity compared to methylamino or thioether analogs, but chronic or environmental effects require further study.
Q & A
Q. What are the recommended synthetic routes for Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester, and how is purity validated for research use?
Methodological Answer: The synthesis typically involves sequential esterification and sulfonation steps. For example:
Esterification : React dimethyl phosphorodithioate with 2-(ethylthio)ethanol under alkaline conditions to form the intermediate thiophosphate ester .
Oxidation : Oxidize the ethylthio group to ethylsulfonyl using hydrogen peroxide or ozone, ensuring controlled temperature (20–25°C) to avoid over-oxidation .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (≥98% purity threshold) with UV detection at 254 nm .
Critical Considerations: Trace impurities (e.g., unreacted starting materials) can interfere with toxicological assays. Purity verification should include mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 259.1 for [M+H]⁺) .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
Methodological Answer:
Q. What are the baseline toxicity profiles of this compound in model organisms?
Methodological Answer:
- Acute Toxicity : Conduct OECD Guideline 423 assays in rodents. Reported LD₅₀ values range from 25–50 mg/kg (oral), with symptoms including cholinergic crisis (muscle fasciculations, respiratory distress) due to acetylcholinesterase inhibition .
- Aquatic Toxicity : Follow OECD 202 (Daphnia magna), showing EC₅₀ values of 0.1–1.0 mg/L over 48 hours. Use negative controls (e.g., solvent-only) to distinguish compound effects from artifacts .
Advanced Research Questions
Q. How can experimental designs optimize the study of environmental degradation pathways under varying soil pH?
Methodological Answer:
- Design : Use soil microcosms adjusted to pH 4.5–8.5, spiked with 10 mg/kg compound. Incubate under aerobic/anaerobic conditions (25°C, 60% moisture).
- Analytics : Extract residues using QuEChERS (acetonitrile partitioning) and quantify via LC-MS/MS. Monitor degradation products (e.g., sulfonic acid derivatives) .
- Data Interpretation : Half-lives (t₁/₂) range from 7 days (pH 7) to >30 days (pH 4.5), suggesting pH-dependent hydrolysis. Include kinetic modeling (first-order decay) to compare rates .
Q. How can contradictory data on species-specific toxicity be resolved mechanistically?
Methodological Answer:
- In Vitro Assays : Compare acetylcholinesterase (AChE) inhibition kinetics across species (e.g., fish vs. insects). Use Ellman’s method with IC₅₀ calculations .
- Metabolite Profiling : Identify detoxification pathways (e.g., glutathione conjugation in fish hepatocytes) using LC-HRMS. Correlation with reduced toxicity in metabolically active species resolves discrepancies .
- Statistical Reconciliation : Apply multivariate analysis (PCA) to toxicity data, factoring in metabolic rate, enzyme affinity, and lipid solubility .
Q. What advanced analytical methods quantify trace residues in complex matrices (e.g., plant tissues)?
Methodological Answer:
- Extraction : Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) at 100°C .
- Detection : Employ GC-ECD (limit of quantification [LOQ]: 0.01 mg/kg) or UPLC-MS/MS (LOQ: 0.001 mg/kg) with MRM transitions (m/z 259→199) .
- Matrix Effects : Normalize using isotope-labeled internal standards (e.g., ¹³C₆-analog) to correct for signal suppression .
Data Contradiction Analysis
Q. Why do solubility values reported in literature vary significantly?
Key Evidence:
| Source | Solubility (mg/L) | Temp (°C) | Method |
|---|---|---|---|
| 0.83 | 20 | Shake-flask | |
| 1.20 | 25 | HPLC |
Resolution:
- Temperature and solvent polarity (e.g., acetonitrile vs. water) affect solubility. Standardize protocols (OECD 105) for comparability.
- Metastable polymorphs or impurities may skew results. Pre-saturate solutions and validate via XRPD .
Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
